Latanoprost - 155551-81-8

Latanoprost

Catalog Number: EVT-7937792
CAS Number: 155551-81-8
Molecular Formula: C26H40O5
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Latanoprost is a prostaglandin Falpha that is the isopropyl ester prodrug of latanoprost free acid. Used in the treatment of open-angle glaucoma and ocular hypertension. It has a role as an antiglaucoma drug, an antihypertensive agent, an EC 4.2.1.1 (carbonic anhydrase) inhibitor and a prodrug. It is a prostaglandins Falpha, a triol and an isopropyl ester. It is functionally related to a latanoprost free acid.
Latanoprost is a prodrug analog of prostaglandin F2 alpha that is used to treat elevated intraocular pressure (IOP). It was initially approved by the FDA in 1998. Latanoprost is the first topical prostaglandin F2 alpha analog used for glaucoma treatment. It has been found to be well-tolerated and its use does not normally result in systemic adverse effects like other drugs used to treat elevated intraocular pressure, such as [Timolol]. Another benefit latanoprost is that it can be administered once a day.
Latanoprost is a Prostaglandin Analog.
Latanoprost is a prostaglandin F2alpha analogue and a prostanoid selective FP receptor agonist with an ocular hypertensive effect. Latanoprost increases uveoscleral outflow and thereby reduces intraocular pressure.
A prostaglandin F analog used to treat OCULAR HYPERTENSION in patients with GLAUCOMA.
See also: Latanoprost; netarsudil dimesylate (component of); Latanoprost; timolol maleate (component of); Latanoprost; netarsudil mesylate (component of).
Overview

Latanoprost is a synthetic prostaglandin analogue primarily used in ophthalmology to lower intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It mimics the action of naturally occurring prostaglandins, specifically prostaglandin F2-alpha, which plays a crucial role in regulating intraocular pressure by enhancing aqueous humor outflow.

Source and Classification

Latanoprost is classified as a prostaglandin analogue and is derived from the natural prostaglandin F2-alpha. It is produced synthetically for therapeutic use, particularly in the form of eye drops. The compound was first approved by the U.S. Food and Drug Administration in 1996 for clinical use.

Synthesis Analysis

Methods and Technical Details

Latanoprost can be synthesized through various methods, including traditional chemical synthesis and more recent chemoenzymatic approaches.

Technical Details

  • The reaction conditions often include specific pH levels, temperatures, and substrate concentrations tailored to optimize enzyme activity and product yield.
  • Techniques such as high-performance liquid chromatography are commonly used for purification and analysis of the final products.
Molecular Structure Analysis

Structure and Data

Latanoprost's molecular formula is C20H32O5, with a molecular weight of 368.47 g/mol. The structure features several key functional groups:

  • A cyclopentane ring
  • A carboxylic acid moiety
  • An alkene group

The stereochemistry of Latanoprost is critical for its biological activity, with specific configurations around its chiral centers influencing its interaction with prostaglandin receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Latanoprost undergoes various chemical reactions during its synthesis:

  • Reduction Reactions: These are crucial for converting lactones to alcohols or other functional groups.
  • Esterification: This reaction forms ester bonds that are essential for creating the active form of Latanoprost.
  • Cyclization: Key to forming the cyclic structures that are characteristic of prostaglandins.

Each reaction step must be carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Latanoprost exerts its effects by binding to specific prostaglandin receptors (FP receptors) located in the ciliary body of the eye. This binding leads to increased outflow of aqueous humor through both conventional and unconventional pathways, effectively lowering intraocular pressure.

  1. Prostaglandin Synthesis: Latanoprost mimics natural prostaglandins, initiating similar biochemical pathways that lead to enhanced fluid drainage from the eye.
  2. Physiological Effects: The compound also induces changes in the extracellular matrix within the trabecular meshwork, facilitating fluid movement .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Latanoprost is typically found as a colorless to pale yellow liquid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Latanoprost is sensitive to light and should be stored in opaque containers.
  • pH Range: The optimal pH for stability is around neutral (pH 7).

Relevant data indicates that Latanoprost maintains its efficacy under recommended storage conditions for up to 24 months .

Applications

Scientific Uses

Latanoprost is primarily used in clinical settings for:

  • Treatment of Glaucoma: It is one of the first-line therapies for managing elevated intraocular pressure in patients diagnosed with glaucoma.
  • Research Applications: Studies have explored its effects beyond ophthalmology, including potential roles in treating conditions such as hypertension due to its vasodilatory properties.
Introduction to Latanoprost in Glaucoma Therapeutics

Historical Context of Prostaglandin Analog Development

The therapeutic application of prostaglandins in ophthalmology emerged paradoxically from observations of their ocular side effects. Early research in the 1980s revealed that endogenous prostaglandins released following ocular trauma or surgery produced transient IOP reductions alongside significant inflammation. This discovery catalyzed systematic investigation into prostaglandin pharmacology for glaucoma management. Initial work focused on PGF2α, but its therapeutic utility was limited by poor corneal permeability and severe local irritation due to non-selective receptor activation. The critical breakthrough came with medicinal chemistry innovations: esterification of the carboxylic acid moiety (specifically, isopropyl esterification) dramatically improved lipophilicity and corneal absorption, while structural modification of the omega chain via phenyl substitution enhanced selectivity for FP receptors over other prostanoid receptors. These modifications yielded a compound (designated PhXA41) that maintained potent IOP-lowering effects while minimizing undesirable inflammatory responses.

Table 1: Evolution of Prostaglandin Analogs for Ocular Use

Development PhaseKey CompoundsStructural InnovationsPrimary Limitations
Natural Prostaglandins (1980s)PGF2αNone (endogenous compound)Poor corneal penetration; intense conjunctival hyperemia; intraocular inflammation
Early Synthetic Analogs (Late 1980s)PGF2α isopropyl esterIsopropyl ester at C1 carboxyl groupReduced side effects but still significant irritation; receptor promiscuity
Receptor-Selective Analogs (1990s)Latanoprost (PhXA41)Phenyl substitution at omega chain (C17-20)Enhanced FP receptor specificity; minimized non-target effects
Second-Generation Analogs (Post-2000)Travoprost, TafluprostTrifluorophenoxy modification; esterase stabilityIncremental efficacy improvements

The transition from PGF2α to latanoprost exemplifies rational drug design in ophthalmology. Preclinical characterization utilized multiple models: FP receptor binding affinity was quantified in rat vascular smooth muscle cells (A7r5 cell line), functional potency was assessed via inositol phosphate accumulation in Swiss 3T3 fibroblasts, and IOP reduction efficacy was validated in feline models where prostaglandin-induced miosis served as a surrogate biomarker for FP receptor activation. These studies demonstrated that latanoprost acid (the active metabolite) exhibited nanomolar affinity for human FP receptors and functioned as a full agonist. Crucially, comparative studies established that latanoprost's receptor selectivity profile translated to reduced ocular surface toxicity relative to earlier non-selective prostaglandins, addressing the primary limitation that had previously precluded their therapeutic use [4].

Latanoprost’s Emergence as a First-Line Antiglaucoma Agent

Latanoprost's ascension to first-line therapy status was propelled by robust clinical evidence demonstrating superior IOP reduction and circadian control compared to established agents. Landmark multicenter trials established its efficacy profile: the Scandinavian study (1995) documented a 35% IOP reduction from baseline with evening administration versus 31% with morning dosing, significantly exceeding the 27% reduction achieved by timolol. This diurnal efficacy advantage proved critical, as glaucoma progression correlates strongly with IOP fluctuations. Subsequent 5-year longitudinal studies confirmed sustained efficacy, with mean IOP reductions maintained at 30-33% without evidence of pharmacological tachyphylaxis. Meta-analyses further cemented its therapeutic position: a comprehensive review of 1610 patients across eight randomized trials showed latanoprost achieved comparable IOP reduction to travoprost at all measured timepoints but was statistically superior to both in maintaining consistent 24-hour pressure control [3] [7] [10].

The pharmacological properties underpinning this clinical performance include:

  • Uveoscleral Outflow Enhancement: Latanoprost upregulates matrix metalloproteinases (MMP-3 and MMP-9) in ciliary muscle, remodeling extracellular matrix components (collagen I/III/IV, fibronectin) to increase hydraulic conductivity through unconventional outflow pathways [1]
  • Receptor-Specific Action: Unlike non-selective prostaglandins, latanoprost's phenyl-substituted structure confers high selectivity for FP receptor isoforms, minimizing activation of pro-inflammatory EP/TP receptors [4]
  • Pharmacokinetic Optimization: The prodrug design facilitates rapid corneal penetration with hydrolysis to the active acid occurring within 1-2 hours post-instillation. Peak aqueous humor concentrations (15-30 ng/mL) achieve maximum IOP reduction within 8-12 hours, enabling once-daily dosing that significantly improved adherence over multi-dose regimens of earlier drug classes [1] [3]

Table 2: Comparative Efficacy of Latanoprost in Clinical Trials

Therapeutic ComparisonStudy DurationIOP Reduction (Latanoprost)IOP Reduction (Comparator)Statistical SignificanceSource
Latanoprost vs. Timolol6 months-35% (evening); -31% (morning)-27%P<0.001Alm et al., Ophthalmology 1995 [1]
Latanoprost vs. Bimatoprost12 weeks-8.6±0.3 mmHg-8.7±0.3 mmHgNon-inferior (P=0.05 at 8AM)Clinical Ophthalmology 2014 [3]
Latanoprost vs. Travoprost3 months-7.2 mmHg (diurnal mean)-7.5 mmHg (diurnal mean)P=0.82 (equivalence)Journal of Glaucoma 2008 [10]
Latanoprost Monotherapy5 years-30% to -33%N/ALong-term efficacy sustainedCamras et al., Ophthalmology 1996 [8]

The evolution of latanoprost formulations further solidified its therapeutic position. The introduction of preservative-free formulations eliminated benzalkonium chloride (BAK), reducing ocular surface inflammation while maintaining equivalent IOP reduction. This innovation addressed a critical limitation in chronic glaucoma therapy where preservative-induced conjunctival damage compromised long-term treatment success. The thermostable formulation (approved EU 2023) enabled storage at ambient temperatures, enhancing accessibility in diverse healthcare settings. These pharmaceutical advancements complemented the molecule's intrinsic efficacy, establishing latanoprost as the therapeutic backbone for fixed-dose combinations (FDCs) with timolol (approved 1999) and netarsudil (approved 2019) [3] [7].

Global Regulatory Approvals and Therapeutic Adoption Trends

Latanoprost's regulatory journey established precedents for subsequent prostaglandin analogs. Initial FDA approval (1996) was granted for ocular hypertension and open-angle glaucoma based on pivotal Phase III trials demonstrating superior efficacy to timolol. This regulatory pathway was replicated internationally: the European Medicines Agency (EMA) granted approval later that year, followed by Japan's PMDA (1998). These authorizations catalyzed rapid adoption, with latanoprost capturing 65% of the prostaglandin analog market within five years of launch. Market expansion accelerated with generic entry post-2011 patent expiration, reducing costs by approximately 80% and broadening access in emerging economies. By 2015, latanoprost formulations were included in the WHO Essential Medicines List, affirming their global therapeutic importance [3] [6].

The economic footprint of latanoprost reflects its therapeutic dominance:

  • Market Valuation: Global sales reached $1.3 billion in 2023, projected to grow at 2.1% CAGR through 2033 despite generic competition. Branded formulations maintain premium positioning through differentiated delivery systems (e.g., cationic emulsions)
  • Regional Distribution: North America commands 40% market share (2023), driven by high glaucoma prevalence and premium pricing. Europe accounts for 30%, while Asia-Pacific exhibits the strongest growth trajectory (6.1% CAGR) due to expanding geriatric populations in Japan and China
  • Therapeutic Segmentation: Fixed-dose combinations represent the fastest-growing segment (25% market share), projected to expand at 5.8% CAGR through 2033 as clinicians leverage synergistic mechanisms for refractory cases [6] [9]

Table 3: Global Market Dynamics for Latanoprost Formulations (2023-2033 Projections)

Market ParameterCurrent Status (2023)Projection (2033)Growth Driver
Global Market Value$1.3 Billion$1.6 Billion2.1% CAGR
Branded vs. Generic Share60% Branded; 40% Generic45% Branded; 55% GenericGeneric price erosion (-80% vs. branded)
Regional Revenue DistributionNorth America: 40%Europe: 30%Asia-Pacific: 20%LAMEA: 10%North America: 38%Europe: 28%Asia-Pacific: 26%LAMEA: 8%Asia-Pacific growth at 6.1% CAGR
Therapeutic SegmentationMonotherapy: 75%FDCs: 25%Monotherapy: 70%FDCs: 30%FDC growth at 5.8% CAGR

The therapeutic adoption patterns reveal significant epidemiological and healthcare infrastructure influences. Developed markets prioritize fixed-dose combinations and preservative-free formulations, accounting for 85% of premium product sales. Emerging economies demonstrate distinct preferences: India's public health programs favor generic latanoprost for mass procurement (90% generic utilization), while China's hospital formularies increasingly incorporate thermostable formulations to support rural healthcare access. Regulatory harmonization initiatives have accelerated approval timelines: the 2023 EMA approval of STN1013001 (cationic emulsion formulation) occurred within 210 days of application, reflecting recognition of latanoprost's well-established benefit-risk profile. Future adoption will be shaped by the expanding therapeutic indications, including ongoing Phase IV investigations for normal-tension glaucoma and pediatric ocular hypertension [6] [9].

Properties

CAS Number

155551-81-8

Product Name

Latanoprost

IUPAC Name

propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3

InChI Key

GGXICVAJURFBLW-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Solubility

1.29e-02 g/L

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.